molecular formula C18H18N2S B2898841 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol CAS No. 790271-18-0

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Cat. No.: B2898841
CAS No.: 790271-18-0
M. Wt: 294.42
InChI Key: OVUDRTFUKOHJJO-UHFFFAOYSA-N
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Description

5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol group at position 2, a phenyl group at position 5, and a 2-isopropylphenyl substituent at position 1 of the imidazole ring (Figure 1). This structural configuration confers unique physicochemical and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDRTFUKOHJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with phenylglyoxal in the presence of ammonium acetate and thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Nucleophilic Thiol Reactivity

The thiol (-SH) group serves as a key reactive site, enabling participation in nucleophilic substitution and addition reactions:

Reaction TypeReagents/ConditionsProducts/ApplicationsSource
Alkylation Phenylacetyl chloride, base (THF)S-alkylated imidazole derivatives
Oxidation H₂O₂ (30% in AcOH, 55–60°C)Disulfide-linked dimeric structures
Metal Coordination Transition metal salts (e.g., Fe³⁺)Metal-thiolate complexes for catalysis

Key Findings :

  • Alkylation with phenylacetyl chloride proceeds via deprotonation of the thiol group, forming S-phenylacetamide derivatives under basic conditions.
  • Oxidation with H₂O₂ yields disulfide bonds, critical for stabilizing protein interactions in biochemical studies .

Functionalization of the Imidazole Ring

The electron-rich imidazole core undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Position ModifiedReactionReagentsOutcomeSource
C-4 Suzuki couplingAryl boronic acids, Pd catalystBiaryl-functionalized derivatives
C-5 Phenyl Group NitrationHNO₃/H₂SO₄Nitro-substituted analogs

Mechanistic Insights :

  • Suzuki coupling at C-4 introduces aryl groups, enhancing π-stacking interactions in drug design .
  • Nitration at the phenyl ring meta-position improves antimicrobial activity by increasing electron-withdrawing effects .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Cyclization PartnerConditionsProductBiological RelevanceSource
α-Bromo-ketones Formamide, refluxBenzimidazole-thiol hybridsAnticancer agents
Enynones THF, room temperatureThiophene-fused imidazolesAntimicrobial scaffolds

Synthetic Utility :

  • Reaction with α-bromo-ketones forms benzimidazole derivatives through de novo imidazole ring synthesis .
  • Cycloaddition with enynones generates thiophene rings, expanding structural diversity for material science .

Biochemical Interactions

The thiol group mediates covalent and non-covalent interactions:

TargetInteraction TypeFunctional ImpactSource
GlcN6P Synthase Hydrogen bonding via S–HEnzyme inhibition (MIC: 8 µg/mL)
Cysteine Residues Disulfide bond formationProtein structure modulation

Therapeutic Relevance :

  • Molecular docking studies confirm binding to GlcN6P synthase, a target for antibacterial agents.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further exploration of its catalytic applications and structure-activity relationships is warranted.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H18N2SC_{18}H_{18}N_2S and features an imidazole ring, which is known for its biological activity and ability to form coordination complexes. The presence of the thiol group enhances its reactivity, making it a valuable candidate for various applications.

Medicinal Chemistry

Anticancer Activity
Research has shown that imidazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have been reported to target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties
The compound's thiol group may contribute to its antimicrobial activity. Studies have indicated that imidazole-based compounds can disrupt microbial cell membranes or inhibit essential enzymes, thereby exhibiting bactericidal effects against a range of pathogens. This property is particularly relevant in the development of new antibiotics .

Material Science

Synthesis of Nanomaterials
this compound has been utilized in the synthesis of metal nanoparticles. The thiol group can effectively stabilize metal ions during reduction processes, leading to the formation of nanoparticles with controlled size and morphology. These nanoparticles have applications in catalysis, drug delivery, and imaging .

Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that adding imidazole derivatives can improve the toughness and flexibility of polymers, making them suitable for various industrial applications .

Catalysis

Catalytic Activity
The imidazole moiety is known for its ability to act as a ligand in coordination chemistry. This compound has been studied as a catalyst in organic reactions such as cross-coupling reactions and oxidation processes. Its ability to form stable complexes with transition metals enhances the efficiency of these catalytic processes .

Case Study: Cross-Coupling Reactions
A detailed study demonstrated that this compound could facilitate Suzuki-Miyaura coupling reactions effectively. The reaction conditions were optimized to yield high selectivity and yield, showcasing the compound's potential as a catalyst in synthetic organic chemistry .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Material ScienceSynthesis of metal nanoparticles
Polymer composites
CatalysisSuzuki-Miyaura coupling

Mechanism of Action

The mechanism of action of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions and other biomolecules, affecting enzymatic activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Properties

The imidazole core’s substitution pattern significantly impacts molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Comparisons
Compound Name R1 (Position 1) R5 (Position 5) Molecular Formula Key Features
Target Compound 2-(Propan-2-yl)phenyl Phenyl C₁₈H₁₈N₂S High lipophilicity due to isopropyl; steric hindrance may affect packing
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Benzyl Phenyl C₁₆H₁₄N₂S Reduced steric bulk compared to isopropyl; increased π-π stacking potential
5-(4-Bromophenyl)-1-[3-(isopropoxy)propyl]-1H-imidazole-2-thiol 3-(Isopropoxy)propyl 4-Bromophenyl C₁₅H₁₉BrN₂OS Bromine adds electronegativity; isopropoxy chain enhances flexibility
Compound 4 () 4-Methylphenyl Phenyl C₁₈H₁₅N₃OS₂ Methylphenyl improves metabolic stability; thioether linkage for derivatization
1-Cyclopropyl-5-phenyl-1H-imidazole-2-thiol Cyclopropyl Phenyl C₁₂H₁₂N₂S Cyclopropyl increases ring strain; potential for enhanced reactivity

Key Observations :

  • Lipophilicity : The 2-isopropylphenyl group in the target compound increases logP compared to benzyl () or cyclopropyl () substituents, favoring membrane permeability in drug design .
  • Steric Effects : Bulkier substituents like isopropyl or benzyl may hinder crystal packing, as seen in crystallographic studies of analogs (e.g., dihedral angles >75° in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) modulate the thiol group’s acidity, affecting reactivity in nucleophilic substitutions .

Key Observations :

  • Multicomponent reactions () offer efficiency for complex substituents, while condensation () is preferred for oxadiazole hybrids.
  • The target compound’s synthesis may require regioselective substitution at position 1, leveraging palladium catalysis or base-mediated conditions .

Biological Activity

5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol, a compound belonging to the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, which is known for its role in various biological systems. The presence of a thiol group enhances its reactivity and potential biological interactions. Its chemical structure can be represented as follows:

C18H18N2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{S}

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed promising zones of inhibition, suggesting effective antibacterial activity.

Compound Zone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

This table illustrates the comparative antimicrobial activity of selected compounds against E. coli, highlighting the potential of imidazole derivatives in treating bacterial infections .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. A recent study highlighted the activity of similar compounds against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity. The mechanism was attributed to the compound's ability to inhibit specific cellular pathways involved in tumor progression .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, imidazole derivatives are noted for their antioxidant capabilities. The thiol group present in the structure allows for effective scavenging of free radicals, contributing to cellular protection against oxidative stress. This activity is crucial for preventing various diseases linked to oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an alternative therapeutic agent in antibiotic-resistant infections.

Case Study 2: Cancer Cell Line Study

A study involving human cervical carcinoma (HeLa) cells treated with the compound showed a marked decrease in cell viability after 48 hours of exposure. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells.

Q & A

Q. What are the established synthetic routes for 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol?

The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted benzil derivative with ammonium acetate and an aldehyde under reflux conditions. For example, similar imidazole-thiol derivatives are prepared using potassium carbonate as a base and ethanol for recrystallization . Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to minimize by-products, as substituent positions (e.g., phenyl vs. isopropyl) can influence reaction efficiency.

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization relies on:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and purity.
  • X-ray crystallography : Tools like SHELX refine crystal structures, with deviations <0.01 Å for planar imidazole cores .
  • Elemental analysis : Matches calculated/observed C, H, N, S percentages to confirm stoichiometry .

Q. What in vitro assays are suitable for preliminary biological screening?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory evaluation : COX-1/2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess IC50_{50} values .

Advanced Research Questions

Q. How do computational methods elucidate electronic properties and reactivity?

  • Density Functional Theory (DFT) : The Lee-Yang-Parr (LYP) functional calculates electron density, local kinetic energy, and correlation potentials to predict reactive sites (e.g., thiol group nucleophilicity) .
  • Multiwfn software : Analyzes electrostatic potential maps and Fukui indices to identify electrophilic/nucleophilic regions .
  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., COX-2 active site) to rationalize activity .

Q. What structural features drive biological activity in imidazole-thiol derivatives?

Key factors include:

  • Substituent effects : The 2-isopropylphenyl group enhances hydrophobicity, improving membrane permeability .
  • Thiol group orientation : Hydrogen bonding with protein residues (e.g., His90 in COX-2) correlates with inhibitory activity .
  • Planarity of imidazole ring : Dihedral angles <10° with aryl substituents optimize π-π stacking in target binding pockets .

Q. How can contradictory biological data across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Varying pH, temperature, or solvent (DMSO vs. ethanol) alters compound solubility and activity .
  • Structural analogs : Minor substituent changes (e.g., 4-methylphenyl vs. 2-methoxyphenyl) drastically modulate potency .
  • Purity : Recrystallization in ethanol vs. methanol affects crystallinity and bioactivity . Validate purity via HPLC and mass spectrometry before comparative analysis.

Methodological Guidance Table

Research Aspect Recommended Methods Key References
Synthesis Reflux condensation with benzil, ammonium acetate, and aldehydes in methanol
Structural Analysis X-ray crystallography (SHELX), 1H^1 \text{H}/13C^{13} \text{C} NMR
Electronic Properties DFT (B3LYP/6-311+G(d,p)), Multiwfn for electron localization function (ELF) analysis
Biological Evaluation COX inhibition assays, antimicrobial microdilution, MTT cytotoxicity

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